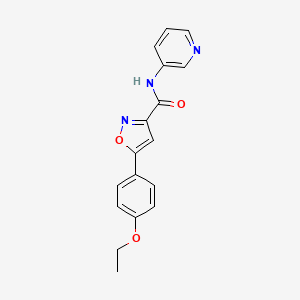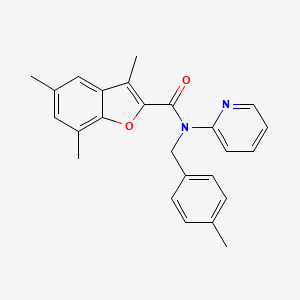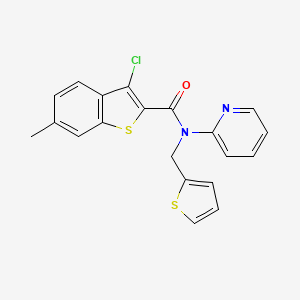![molecular formula C24H20N2O4S B11355574 Ethyl 4-(4-methylphenyl)-2-{[(5-phenyl-1,2-oxazol-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11355574.png)
Ethyl 4-(4-methylphenyl)-2-{[(5-phenyl-1,2-oxazol-3-yl)carbonyl]amino}thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 4-(4-METHYLPHENYL)-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene carboxylates. This compound is characterized by its unique structure, which includes a thiophene ring, an oxazole moiety, and various aromatic groups. Such compounds are often of interest in the fields of medicinal chemistry and materials science due to their potential biological activities and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-METHYLPHENYL)-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Oxazole Moiety: This step often involves the reaction of a nitrile with an appropriate amine in the presence of a catalyst.
Coupling Reactions: The final steps usually involve coupling reactions to attach the various aromatic groups to the thiophene and oxazole rings.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysis: Using specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 4-(4-METHYLPHENYL)-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which ETHYL 4-(4-METHYLPHENYL)-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE exerts its effects can involve:
Molecular Targets: Binding to specific proteins or enzymes, thereby modulating their activity.
Pathways Involved: Influencing signaling pathways, such as those involved in inflammation or cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
ETHYL 4-(4-METHYLPHENYL)-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-2-CARBOXYLATE: Similar structure but with a different position of the carboxylate group.
METHYL 4-(4-METHYLPHENYL)-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
ETHYL 4-(4-METHYLPHENYL)-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and aromatic rings, which can impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C24H20N2O4S |
|---|---|
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
ethyl 4-(4-methylphenyl)-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H20N2O4S/c1-3-29-24(28)21-18(16-11-9-15(2)10-12-16)14-31-23(21)25-22(27)19-13-20(30-26-19)17-7-5-4-6-8-17/h4-14H,3H2,1-2H3,(H,25,27) |
Clave InChI |
MJUPQWSNTGPDAP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-propylacetamide](/img/structure/B11355502.png)
![Ethyl 5-acetyl-4-methyl-2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B11355508.png)
![1-(4-Methoxyphenyl)-4-[(5-phenylisoxazol-3-yl)carbonyl]piperazine](/img/structure/B11355510.png)

![N-benzyl-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11355521.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B11355524.png)

![N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-ethoxybenzamide](/img/structure/B11355539.png)

![5-chloro-2-methoxy-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11355548.png)
![5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B11355562.png)
![N-[4-(benzyloxy)phenyl]-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11355563.png)

![2-(4-fluorophenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide](/img/structure/B11355569.png)
